molecular formula C14H16ClNO4 B8457780 methyl 8-chloro-1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinoline-5-carboxylate

methyl 8-chloro-1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinoline-5-carboxylate

Cat. No.: B8457780
M. Wt: 297.73 g/mol
InChI Key: FCVLCVDRWPCRQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 8-chloro-1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinoline-5-carboxylate is a useful research compound. Its molecular formula is C14H16ClNO4 and its molecular weight is 297.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H16ClNO4

Molecular Weight

297.73 g/mol

IUPAC Name

methyl 8-chloro-1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinoline-5-carboxylate

InChI

InChI=1S/C14H16ClNO4/c1-7(2)20-10-6-9(14(18)19-3)8-4-5-16-13(17)11(8)12(10)15/h6-7H,4-5H2,1-3H3,(H,16,17)

InChI Key

FCVLCVDRWPCRQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C2=C(CCNC2=O)C(=C1)C(=O)OC)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 1-oxo-7-(propan-2-yloxy)-1,2,3,4-tetrahydroisoquinoline-5-carboxylate (Cpd E, 400 mg, 1.52 mmol) in AcOH (5 mL) was added NCS (416 mg, 3.04 mmol). The reaction mixture was stirred at 100° C. overnight. The reaction mixture was concentrated under vacuum and the residue was diluted with H2O and NaHCO3 (sat., aq.). The aqueous layer was extracted with EtOAc and the organic layer purified by column chromatography (50% EtOAc/heptanes) to give the title compound (Cpd F, 180 mg, 40%) as a white solid. 1H NMR (400 MHz, chloroform-d) δ 1.40 (s, 3H) 1.42 (s, 3H) 3.27-3.36 (m, 2H) 3.37-3.47 (m, 2H) 3.88-3.95 (m, 3H) 4.62 (dt, J=12.07, 6.13 Hz, 1H) 6.06 (br. s., 1H) 7.61 (s, 1H); MS 298.0 [M+H].
Name
Quantity
416 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
40%

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